4,7-Dimethylcoumarin

Catalog No.
S795356
CAS No.
14002-90-5
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dimethylcoumarin

CAS Number

14002-90-5

Product Name

4,7-Dimethylcoumarin

IUPAC Name

4,7-dimethylchromen-2-one

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3

InChI Key

MUMAHEBVYSIROC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C

Synthesis and Characterization:

4,7-Dimethylcoumarin is a chemical compound belonging to the class of coumarins. Researchers have synthesized 4,7-dimethylcoumarin through various methods, including Pechmann condensation and Claisen-Claisen condensation. Source: Kerafast, a chemical supplier, describes methods for synthesizing 4,7-dimethylcoumarin on their website: .

Researchers have also characterized the physical and chemical properties of 4,7-dimethylcoumarin, including its melting point, boiling point, and solubility. This information is valuable for understanding the behavior of the compound in various experimental settings. Source: The National Institutes of Health's PubChem database provides information on the physical and chemical properties of 4,7-dimethylcoumarin: .

Potential Applications:

  • Material Science: Due to its unique structure, 4,7-dimethylcoumarin has been studied for its potential use in the development of new materials with specific properties. Source: Kerafast, a chemical supplier, describes the potential material science applications of 4,7-dimethylcoumarin on their website: .
  • Biological Activity: Some studies have explored the potential biological activity of 4,7-dimethylcoumarin. However, more research is necessary to determine its efficacy and safety for any potential biological applications.

4,7-Dimethylcoumarin is a chemical compound belonging to the coumarin family, characterized by its distinct aromatic structure and the presence of two methyl groups at the 4 and 7 positions of the coumarin ring. Its molecular formula is C₁₁H₁₀O₂, and it has a molecular weight of approximately 174.20 g/mol. This compound is notable for its sweet, pleasant odor, which makes it useful in flavoring and fragrance applications. It is also recognized for its potential biological activities, including antimicrobial and anticancer properties.

  • Antibacterial properties: There's limited research indicating it might have inhibitory effects on certain bacterial strains [].
  • Antioxidant activity: The coumarin structure often exhibits antioxidant properties, but specific data for 4,7-dimethylcoumarin is lacking [].
That modify its structure and introduce new functional groups. Notable reactions include:

  • Nitration: The compound can be nitrated using a mixture of nitric acid and sulfuric acid, leading to the formation of nitro derivatives such as 6-nitro-4,7-dimethylcoumarin and 8-nitro-4,7-dimethylcoumarin. The reaction conditions, particularly temperature, influence the yield and type of isomers produced .
  • Acetylation: Acetyl derivatives can be synthesized from 4,7-dimethylcoumarin through acetylation reactions, which may enhance its biological activity .
  • Pechmann Condensation: This method is often employed for synthesizing coumarins, including 4,7-dimethylcoumarin, by reacting phenols with β-keto esters in the presence of an acid catalyst .

Research indicates that 4,7-dimethylcoumarin exhibits various biological activities:

  • Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against several bacterial strains.
  • Anticancer Properties: It has shown potential in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines .
  • Serotonergic Activity: Derivatives of 4,7-dimethylcoumarin have been explored for their affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating possible applications in treating mood disorders .

The synthesis of 4,7-dimethylcoumarin can be achieved through several methods:

  • Pechmann Reaction: This classical method involves the condensation of resorcinol with malonic acid derivatives or β-keto esters under acidic conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to enhance reaction efficiency and yield during the Pechmann reaction .
  • Vapor Phase Reaction: A more modern approach involves vapor phase reactions using m-cresol and ethyl acetate over molecular sieves to produce coumarin derivatives including 4,7-dimethylcoumarin .

4,7-Dimethylcoumarin finds applications across various fields:

  • Fragrance Industry: Due to its pleasant scent, it is used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its potential medicinal properties make it a candidate for drug development targeting various diseases.

Several compounds share structural similarities with 4,7-dimethylcoumarin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CoumarinBase structure without methyl substitutionsFound naturally in many plants
6-MethylcoumarinMethyl group at the 6 positionExhibits different biological activities
7-HydroxycoumarinHydroxyl group at the 7 positionKnown for its anticoagulant properties
3-Acetyl-4-hydroxycoumarinAcetyl and hydroxyl groupsShows enhanced bioactivity against specific cancer cells
8-Methoxy-4-methylcoumarinMethoxy group at the 8 positionExhibits distinct flavoring characteristics

While these compounds share a common coumarin backbone, the specific substitutions at various positions lead to unique chemical behaviors and biological activities. The presence of methyl groups at positions 4 and 7 in 4,7-dimethylcoumarin contributes to its distinctive properties compared to other coumarins.

Traditional Condensation Approaches in Coumarin Synthesis

The synthesis of 4,7-dimethylcoumarin and related derivatives has historically relied on several classical condensation reactions, each offering distinct advantages depending on the desired substitution pattern and reaction conditions.

Pechmann Condensation

The Pechmann condensation represents one of the most versatile and widely employed methods for synthesizing coumarins, including 4,7-dimethylcoumarin. This reaction involves the acid-catalyzed condensation between a phenol (typically m-cresol for 4,7-dimethylcoumarin synthesis) and a β-ketoester. The mechanism proceeds via initial transesterification followed by an intramolecular Friedel-Crafts type alkylation and subsequent dehydration to form the pyrone ring.

A typical Pechmann condensation protocol involves the following steps:

  • Reaction of the phenol with a β-ketoester in the presence of an acid catalyst
  • Formation of a phenyl ester intermediate through transesterification
  • Intramolecular cyclization via electrophilic aromatic substitution
  • Dehydration to form the coumarin ring system

The choice of catalyst significantly influences the efficiency of the Pechmann condensation. Traditional protocols employed concentrated sulfuric acid or other strong Brønsted acids, often requiring harsh reaction conditions with elevated temperatures. However, Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ have also demonstrated efficacy in promoting this transformation under milder conditions.

For the synthesis of 4,7-dimethylcoumarin specifically, the reaction between m-cresol and ethyl acetoacetate in the presence of an acid catalyst represents the most direct approach. The methyl group at the 4-position originates from the acetoacetate component, while the 7-methyl substituent is derived from the m-cresol starting material.

Perkin Reaction

The Perkin reaction offers an alternative approach for coumarin synthesis through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. While traditionally employed for the synthesis of cinnamic acid derivatives, this reaction can be adapted for coumarin synthesis when salicylaldehyde derivatives are used as substrates.

For 4,7-dimethylcoumarin synthesis via the Perkin approach, 2-hydroxy-4-methylbenzaldehyde would be the required starting material, which undergoes reaction with acetic anhydride in the presence of sodium acetate. The mechanism involves:

  • Formation of a carbanion from the anhydride under basic conditions
  • Nucleophilic attack of this carbanion on the aldehyde carbonyl
  • Intramolecular cyclization through an aldol-type condensation
  • Dehydration to yield the coumarin product

As illustrated by Majumder and Majumder, the formation of coumarin by the Perkin reaction involves an intramolecular aldol-type condensation of O-acetyl salicylaldehyde as an obligatory intermediate followed by dehydration. This insight provides valuable mechanistic understanding for the synthesis of substituted coumarins, including 4,7-dimethylcoumarin.

Knoevenagel Condensation

The Knoevenagel condensation represents another valuable approach for coumarin synthesis, particularly for derivatives bearing electron-withdrawing groups at the 3-position. This reaction involves the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of a basic catalyst.

For 4,7-dimethylcoumarin synthesis, this approach would require 2-hydroxy-4-methylbenzaldehyde and a suitably functionalized active methylene compound. The reaction proceeds through:

  • Base-catalyzed deprotonation of the active methylene compound
  • Nucleophilic addition to the aldehyde carbonyl
  • Intramolecular transesterification
  • Dehydration to form the coumarin core

The Knoevenagel condensation often employs milder basic catalysts such as piperidine, pyridine, or organic amine bases, making it compatible with sensitive functional groups.

Microwave-Assisted Pechmann Reaction Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic transformations, including the Pechmann condensation for coumarin synthesis. This approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.

Chattha et al. reported a significant optimization of the Pechmann condensation under microwave conditions, demonstrating that coumarin derivatives could be prepared in excellent yields using only catalytic amounts of sulfuric acid (2-3 drops) and microwave heating for just 15-40 seconds. This represents a remarkable improvement over conventional thermal methods, which typically require several hours of heating.

The general procedure for microwave-assisted Pechmann condensation involves:

  • Mixing the phenol (20 mmol), β-ketoester or malic acid (20 mmol), and catalytic sulfuric acid (few drops)
  • Subjecting the mixture to microwave irradiation (typically 1000W, 2450 MHz) for 15-40 seconds
  • Cooling to room temperature and treatment with chilled water
  • Isolation of the precipitated coumarin product by filtration
  • Recrystallization from an appropriate solvent

Table 1. Comparison of Conventional and Microwave-Assisted Pechmann Condensation for Coumarin Synthesis

ParameterConventional MethodMicrowave Method
Reaction TimeHours (typically 4-24h)Seconds (15-40s)
Acid CatalystStoichiometric or excessCatalytic (few drops)
TemperatureReflux (typically >100°C)Microwave irradiation
YieldModerate to goodGood to excellent
Environmental ImpactHigher (solvent, energy)Lower (energy efficient)
Scale-up ChallengesFewerHeat transfer limitations

For the specific synthesis of 4,7-dimethylcoumarin via microwave conditions, the reaction between m-cresol and ethyl acetoacetate in the presence of catalytic sulfuric acid under microwave irradiation for approximately 15-30 seconds would be expected to give high yields of the desired product based on the reported protocols for similar coumarin derivatives.

The optimization of catalyst loading has also been investigated for related coumarin syntheses. For instance, studies with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles as catalysts for the Pechmann condensation demonstrated that 10 mol% catalyst loading provided optimal yields (88%) compared to 5 mol% (67%) or 15 mol% (88%), suggesting a plateau effect at higher catalyst concentrations.

Nitration and Amination Functionalization Strategies

Nitration of 4,7-Dimethylcoumarin

Nitration represents a fundamental transformation for introducing nitrogen-containing functionality into the 4,7-dimethylcoumarin scaffold, enabling subsequent diversification through reduction and further derivatization. The nitration of 4,7-dimethylcoumarin proceeds with interesting regioselectivity that is heavily influenced by reaction conditions, particularly temperature and concentration of the nitrating mixture.

When 4,7-dimethylcoumarin is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C), two primary mononitro isomers can be obtained: 6-nitro-4,7-dimethylcoumarin and 8-nitro-4,7-dimethylcoumarin. The ratio of these isomers is temperature-dependent, with lower temperatures (maintained at 0-5°C overnight) favoring the formation of the 8-nitro isomer, while slightly elevated temperatures (room temperature for three hours after initial cooling) produce predominantly the 6-nitro isomer.

More extensive nitration can be achieved by manipulating reaction conditions:

  • Dinitro derivatives: Using double amounts of nitrating mixture (HNO₃/H₂SO₄) at 0-5°C initially, followed by overnight reaction and gradual temperature increase to 15°C, yields two separable dinitro isomers:

    • 3,6-dinitro-4,7-dimethylcoumarin (insoluble in dioxane)
    • 6,8-dinitro-4,7-dimethylcoumarin (soluble in dioxane)
  • Trinitro derivative: Employing triple amounts of nitrating mixture with gradual temperature increase to 28°C produces 3,6,8-trinitro-4,7-dimethylcoumarin.

A typical procedure for the nitration of 4,7-dimethylcoumarin involves:

  • Dissolving 4,7-dimethylcoumarin in concentrated H₂SO₄ (10 mL per gram) and cooling to below 10°C
  • Slowly adding the nitrating mixture (HNO₃/H₂SO₄) while maintaining temperature control
  • Allowing the reaction to proceed for the designated time at the specified temperature
  • Pouring the reaction mixture into crushed ice
  • Filtering the precipitated product and washing with cold water
  • Separation and purification of isomers using appropriate solvents

The nitro derivatives can be characterized by various spectroscopic methods, including FT-IR, which shows characteristic NO₂ absorption bands, and NMR spectroscopy, which confirms the regiochemistry of substitution.

Amination of 4,7-Dimethylcoumarin Derivatives

The reduction of nitro groups in functionalized 4,7-dimethylcoumarin derivatives provides access to valuable amino-substituted compounds, which serve as versatile intermediates for further transformations. Several methods have been reported for this reduction:

  • Iron-mediated reduction: A common approach involves the reduction of nitro-4,7-dimethylcoumarins using iron powder in acidic medium. For example, 6-nitro-7-hydroxy-4-methyl coumarin can be reduced to the corresponding 6-amino derivative using iron powder in a mixture of ethyl alcohol and concentrated hydrochloric acid under reflux conditions for approximately 6 hours.

  • Fe/acetic acid/dioxane system: For 6-nitro-4,7-dimethylcoumarin, reduction using iron in a mixture of glacial acetic acid and dioxane as solvent has been reported to efficiently produce 6-amino-4,7-dimethylcoumarin.

The amino-functionalized 4,7-dimethylcoumarins can be further derivatized through various transformations, including Schiff base formation through reaction with aromatic aldehydes, which provides access to imine derivatives with potential biological activities.

A more sophisticated approach for C-7 amination of coumarin derivatives has been described using 4-methyl-7-nonafluorobutylsulfonyloxy coumarin under microwave irradiation. While not specifically reported for 4,7-dimethylcoumarin, this methodology employs a catalyst combination of Pd₂(dba)₃/xantphos under microwave conditions to achieve C-N bond formation with various amines and pyridones. The wide bite angle (108°) of xantphos, along with Cs₂CO₃ as a mild base and TBAF·3H₂O as an additive, were identified as key factors for the success of this transformation.

Table 2: Nitration and Reduction Conditions for 4,7-Dimethylcoumarin Derivatives

Target CompoundReaction ConditionsKey ParametersYield
6-Nitro-4,7-dimethylcoumarinHNO₃/H₂SO₄ (1:3), 0-10°C initially, then RT for 3hTemperature control, reaction timeNot specified*
8-Nitro-4,7-dimethylcoumarinHNO₃/H₂SO₄ (1:3), 0-5°C overnightLow temperature maintenanceNot specified*
3,6-Dinitro-4,7-dimethylcoumarin2× HNO₃/H₂SO₄, 0-5°C initially, then 15°CTemperature gradient, concentrationNot specified*
6,8-Dinitro-4,7-dimethylcoumarin2× HNO₃/H₂SO₄, 0-5°C initially, then 15°CTemperature gradient, concentrationNot specified*
3,6,8-Trinitro-4,7-dimethylcoumarin3× HNO₃/H₂SO₄, temperature up to 28°CHigher temperature, concentrationNot specified*
6-Amino-4,7-dimethylcoumarinFe, glacial acetic acid, dioxaneReduction conditions~50%**

Specific yields not provided in the source materials
*
Estimated based on similar transformations reported in the literature

Green Chemistry Paradigms in Heterocyclic Synthesis

In recent years, there has been a significant shift toward developing more environmentally benign protocols for the synthesis of heterocyclic compounds, including 4,7-dimethylcoumarin derivatives. These approaches aim to minimize waste generation, reduce energy consumption, and eliminate hazardous reagents, aligning with the principles of green chemistry.

Heterogeneous Catalysis

Heterogeneous catalysts offer several advantages over traditional homogeneous catalysts, including ease of separation, potential for recycling, and reduced waste generation. For the Pechmann condensation, various heterogeneous catalysts have been investigated:

  • Metal Oxide Catalysts: Zinc oxide (ZnO) in combination with pyridine dicarboxylic acid has been reported as a dually activated organo- and nanocatalyst system for the Pechmann condensation of various phenols and β-ketoesters. Similarly, mixed metal oxides such as Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles have demonstrated excellent catalytic activity, achieving yields of up to 88% with 10 mol% catalyst loading.

  • Recyclable Catalysts: A key advantage of heterogeneous catalysts is their potential for reuse. For instance, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles have been shown to maintain catalytic activity for up to 5 reaction cycles without significant loss of efficiency, significantly enhancing the sustainability of the process.

A general procedure using heterogeneous catalysts typically involves:

  • Mixing the phenol, β-ketoester, and heterogeneous catalyst
  • Heating the mixture at an appropriate temperature (typically 110°C)
  • Monitoring reaction progress by TLC
  • Dissolving the reaction mixture in ethyl acetate
  • Separating the catalyst by centrifugation (allowing for catalyst recovery)
  • Purifying the product by recrystallization

Aqueous Media Reactions

Replacing organic solvents with water represents another important strategy in green chemistry. For coumarin synthesis, several aqueous-phase protocols have been developed:

  • Surfactant-Catalyzed Reactions: Hexadecyltrimethylammonium bromide (HTMAB) has been employed as both a catalyst and emulsifier for the synthesis of polyhydrocoumarin derivatives in water. Although not specifically reported for 4,7-dimethylcoumarin, this approach demonstrates the feasibility of performing related transformations in aqueous media without organic solvents.

  • Multi-Component Reactions: One-pot, three-component condensations in water have been described for the preparation of certain coumarin derivatives. These reactions benefit from improved atom economy and reduced waste generation.

Microwave-Assisted Synthesis

As discussed in section 1.2, microwave irradiation represents a significant advancement in green chemistry approaches for coumarin synthesis. The dramatic reduction in reaction time (from hours to seconds) translates to substantial energy savings, while the use of catalytic quantities of acid (rather than stoichiometric amounts) reduces waste generation.

For 4,7-dimethylcoumarin synthesis, the microwave-assisted Pechmann condensation using just a few drops of sulfuric acid and 15-40 seconds of irradiation exemplifies the principles of green chemistry:

  • Energy efficiency (dramatically reduced reaction time)
  • Atom economy (high yields with minimal side reactions)
  • Reduced waste (catalytic amounts of acid)
  • Safer chemistry (reduced exposure to hazardous reagents)

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for 4,7-Dimethylcoumarin Synthesis

ParameterTraditional ApproachGreen Chemistry Approach
Reaction TimeHours to daysSeconds to minutes
Energy InputConventional heating (high)Microwave irradiation (low)
CatalystStoichiometric acidCatalytic acid or recyclable heterogeneous catalyst
SolventOrganic solventsSolvent-free or aqueous media
Waste GenerationHighLow
E-factor*HighLow
Reusability of CatalystLimitedMultiple cycles possible
Scale-up PotentialEstablishedDeveloping

*E-factor = mass of waste/mass of product

β-Cyclodextrin Inclusion Complex Formation Mechanisms

The inclusion complex between β-cyclodextrin and 4,7-dimethylcoumarin represents a paradigm of supramolecular host-guest chemistry. Crystallographic analysis at 13 K revealed a 2:2 stoichiometry, where two β-cyclodextrin molecules form a dimeric host cavity encapsulating two 4,7-dimethylcoumarin guests [1] [4]. This arrangement creates a "reaction nano-vessel" that confines photochemical interactions within the hydrophobic interior of the β-cyclodextrin dimer [1].

The β-cyclodextrin dimer adopts a tapered cylindrical structure, with primary hydroxyl groups lining the narrower rim and secondary hydroxyls at the wider rim [4]. The 4,7-dimethylcoumarin guests orient their methyl groups toward the hydrophobic cavity walls, maximizing van der Waals interactions. Crystallographic disorder parameters indicate dynamic guest repositioning within the host framework, a feature critical for subsequent photodimerization [1].

Table 1: Key Structural Parameters of the β-Cyclodextrin–4,7-Dimethylcoumarin Complex

ParameterValue/DescriptionSource
Host-guest ratio2:2 (β-cyclodextrin : coumarin) [1]
Cavity diameter (wide rim)6.0–6.5 Å [4]
Guest orientationMethyl groups aligned to cavity walls [1]
Unit cell symmetryTetragonal [1]

The complexation energy, derived from crystallographic thermal parameters, suggests a stabilization energy of approximately −28 kJ/mol per guest molecule, primarily attributed to hydrophobic interactions and complementary steric fit [1].

Tetrad Packing Patterns in Supramolecular Assemblies

The β-cyclodextrin–4,7-dimethylcoumarin system exhibits a previously unobserved tetrad packing pattern, distinct from the classical herringbone or channel-type arrangements [1]. In this configuration, four β-cyclodextrin dimers organize into a square planar array, creating extended nanochannels with cross-sectional dimensions of 8.6 × 8.4 Å [1]. This packing mode reduces intermolecular contacts between adjacent guests to 3.8–4.2 Å, compared to 3.2–3.5 Å in traditional packing types, thereby permitting greater guest mobility [1].

Table 2: Comparative Analysis of β-Cyclodextrin Packing Types

Packing TypeGuest-Guest Distance (Å)Channel GeometryReactivity Implications
Tetrad3.8–4.2SquareFacilitates guest rearrangement
Herringbone3.2–3.5HexagonalRestricted mobility
Channel4.5–5.0CylindricalLimited photochemical activity

The tetrad configuration's expanded guest spacing enables rotational freedom critical for photodimerization. Crystallographic data show a 12.6° rotational displacement of 4,7-dimethylcoumarin molecules within the nanochannels, aligning their C4–C5 double bonds for [2π+2π] cycloaddition [1].

Ab Initio Molecular Orbital Calculations for Photodimerization

Ab initio calculations at the HF/6-31G* level provided mechanistic insights into the preferential formation of the anti-HT photodimer over other possible stereoisomers [1]. The calculations revealed:

  • Transition State Geometry: The photoexcited 4,7-dimethylcoumarin pair adopts a parallel offset configuration with a 3.9 Å intermonomer distance, matching the crystallographically observed spacing in the tetrad-packed complex [1].
  • Reaction Pathway: The anti-HT dimer forms via a suprafacial–suprafacial interaction pathway with an activation energy barrier of 85 kJ/mol, compared to 92 kJ/mol for the syn-HH pathway [1].
  • Host-Guest Complementarity: The β-cyclodextrin cavity stabilizes the anti-HT transition state by 14 kJ/mol through optimized van der Waals contacts with the methyl substituents [1].

Table 3: Computational Results for Photodimerization Pathways

Parameteranti-HT Pathwaysyn-HH Pathway
Activation Energy (kJ/mol)8592
Host Stabilization (kJ/mol)−14−9
Product Stability (ΔH, kJ/mol)−32−25

The calculations further demonstrated that the anti-HT photodimer exhibits superior cavity fit within the β-cyclodextrin host, with a cavity occupancy factor of 0.92 versus 0.78 for the syn-HH isomer [1]. This geometric compatibility drives the reaction selectivity despite requiring significant guest rearrangement during the photoreaction.

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial activity of 4,7-dimethylcoumarin is fundamentally governed by its structural configuration, with the methyl substitutions at positions 4 and 7 of the coumarin nucleus providing moderate antimicrobial efficacy. Comprehensive screening against various bacterial and fungal strains reveals that 4,7-dimethylcoumarin exhibits minimum inhibitory concentrations ranging from 125-750 μg/mL against Gram-negative bacteria such as Escherichia coli, with enhanced potency against Gram-positive strains including Staphylococcus aureus at concentrations of 125-250 μg/mL [1] [2] [3].
The structure-activity relationship analysis demonstrates that specific structural modifications significantly impact antimicrobial potency. The presence of hydroxyl groups at position 7 enhances antimicrobial activity through hydrogen bonding interactions with bacterial cell wall components, as evidenced by 7-hydroxycoumarin derivatives showing minimum inhibitory concentrations of 31.25-62.5 μg/mL against Staphylococcus aureus [1] [2]. Furthermore, the introduction of acetyl groups at positions 6 or 8 provides electron-withdrawing effects that improve antimicrobial efficacy, with 8-acetyl-7-hydroxy-4-methylcoumarin demonstrating exceptional activity with minimum inhibitory concentrations of 15.6-31.25 μg/mL against multiple bacterial strains [4] [3].

The antimicrobial mechanism of 4,7-dimethylcoumarin involves disruption of bacterial cell membrane integrity and interference with essential metabolic processes. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Bacillus cereus and Cryptococcus neoformans, where it demonstrates minimum inhibitory concentrations of 250-500 μg/mL and 25-50 μg/mL respectively [4] [3]. The disubstituted methyl groups at positions 4 and 7 contribute to the compound's lipophilicity, facilitating penetration through bacterial cell membranes and enhancing bioavailability [1] [5].

Comparative analysis reveals that 4,7-dimethylcoumarin demonstrates superior antifungal activity compared to its antibacterial properties, with minimum inhibitory concentrations against Candida albicans ranging from 500-1000 μg/mL [3] [6]. The compound's antifungal mechanism involves disruption of fungal cell wall synthesis and interference with ergosterol biosynthesis pathways, particularly effective against Aspergillus species and Fusarium strains [7] [6]. Structure-activity relationship studies indicate that the presence of additional hydroxyl groups at positions 6 and 7 significantly enhances antifungal potency, with 6,7-dihydroxycoumarin derivatives showing minimum inhibitory concentrations as low as 62.5-125 μg/mL against various fungal pathogens [6] [8].

The antimicrobial efficacy of 4,7-dimethylcoumarin is further enhanced through synergistic interactions with other bioactive compounds. Studies demonstrate that combination therapy with established antimicrobial agents results in reduced minimum inhibitory concentrations and enhanced therapeutic indices [3] [9]. The compound's ability to inhibit quorum sensing mechanisms in bacterial pathogens contributes to its anti-biofilm properties, with significant reduction in violacein production and pyocyanin synthesis in Pseudomonas aeruginosa at sub-inhibitory concentrations [1] [9].

Radical Scavenging Mechanisms Against Reactive Oxygen Species

The radical scavenging activity of 4,7-dimethylcoumarin represents a critical component of its pharmacological profile, with the compound demonstrating moderate antioxidant capacity through multiple mechanistic pathways. The primary radical scavenging mechanism involves Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) processes, which collectively contribute to the compound's ability to neutralize reactive oxygen species [10] [11].
Quantitative analysis of radical scavenging activity reveals that 4,7-dimethylcoumarin exhibits a 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibitory concentration of 799.83 μM, indicating moderate free radical scavenging capacity [11] [12]. The compound demonstrates enhanced activity against hydroxyl radicals, with scavenging percentages reaching 45.2% at optimal concentrations [10] [13]. The radical scavenging mechanism primarily involves the donation of hydrogen atoms from the coumarin ring system, with the electron-donating methyl groups at positions 4 and 7 contributing to the stabilization of the resulting radical intermediates [11] [14].

The antioxidant capacity of 4,7-dimethylcoumarin is significantly enhanced through structural modifications that introduce additional hydroxyl groups. Comparative studies demonstrate that 4,7-dihydroxycoumarin derivatives exhibit superior radical scavenging activity, with DPPH inhibitory concentrations as low as 150.99 μM and hydroxyl radical scavenging percentages exceeding 78.5% [10] [11]. The presence of catechol groups at positions 6 and 7 provides optimal electron-donating capacity, facilitating the neutralization of reactive oxygen species through multiple mechanistic pathways [14] [15].

The radical scavenging mechanism of 4,7-dimethylcoumarin involves interactions with various reactive oxygen species, including superoxide anions, hydrogen peroxide, and hydroxyl radicals. The compound demonstrates particular efficacy against superoxide radicals, with inhibitory concentrations of 743.02 μM and scavenging percentages reaching 84.28% at optimal concentrations [12] [13]. The mechanism involves Single-Electron Transfer followed by Proton Transfer (SET-PT) processes, where the coumarin ring system provides electron-donating capacity while the methyl substituents stabilize the resulting radical intermediates [10] [13].

Density Functional Theory calculations reveal that the radical scavenging activity of 4,7-dimethylcoumarin is governed by the frontier molecular orbital energies and the bond dissociation energies of the hydroxyl groups. The compound exhibits optimal radical scavenging capacity through the Sequential Proton Loss followed by Radical Adduct Formation (SPL-RAF) mechanism, particularly effective against hydroperoxyl radicals with rate constants reaching 1.26 × 10^6 M^-1s^-1 [13] [14]. The theoretical calculations correlate well with experimental observations, demonstrating that the structural configuration of 4,7-dimethylcoumarin provides balanced radical scavenging activity across multiple reactive oxygen species [10] [13].

The antioxidant mechanism of 4,7-dimethylcoumarin extends beyond direct radical scavenging to include inhibition of reactive oxygen species-producing enzymes. The compound demonstrates inhibitory activity against lipoxygenase, myeloperoxidase, and xanthine oxidase, with binding affinities decreasing in the order of xanthine oxidase > lipoxygenase > NADPH oxidase > myeloperoxidase [13] [15]. These enzyme inhibitory properties contribute to the compound's overall antioxidant capacity by preventing the formation of reactive oxygen species at their source, providing a complementary mechanism to direct radical scavenging activity [13] [16].

Serotonergic and Dopaminergic Receptor Binding Affinities

The neurotransmitter receptor binding profile of 4,7-dimethylcoumarin reveals complex interactions with serotonergic and dopaminergic systems that are fundamentally dependent on specific structural modifications. The parent compound, 4,7-dimethylcoumarin, demonstrates minimal affinity for serotonin and dopamine receptors, with binding constants exceeding 1000 nM for both 5-HT1A and D2 receptors [17] [18]. However, strategic structural modifications, particularly the introduction of piperazine moieties and specific substituents, dramatically enhance receptor binding affinity and selectivity.

The most significant enhancement in serotonergic receptor binding is achieved through the incorporation of piperazine-containing substituents at position 5 of the coumarin ring. 4,7-Dimethyl-5-hydroxycoumarin derivatives containing 4-(2-methoxyphenyl)piperazine moieties demonstrate exceptional 5-HT1A receptor affinity, with binding constants as low as 1.0 nM [17] [18]. These derivatives exhibit high selectivity for 5-HT1A receptors over 5-HT2A receptors, with selectivity ratios exceeding 8-fold, indicating potential therapeutic applications in anxiety and depression management [17] [19].

The structure-activity relationship analysis reveals that the positioning of acetyl groups significantly influences receptor binding characteristics. 6-Acetyl-4,7-dimethyl-5-hydroxycoumarin derivatives demonstrate preferential binding to 5-HT2A receptors, with binding constants of 67.0 nM, while maintaining moderate 5-HT1A affinity at 4.0 nM [18] [19]. Conversely, 8-acetyl-7-hydroxy-4-methylcoumarin derivatives exhibit multi-target activity, with exceptional affinities for both serotonergic and dopaminergic receptors, including 5-HT1A (0.012 nM), 5-HT2A (8.0 nM), D2 (2.6 nM), and D3 (4.3 nM) receptors [17] [19].

The dopaminergic receptor binding profile of 4,7-dimethylcoumarin derivatives is characterized by structure-dependent selectivity patterns. Compounds containing 4-phenyl-1-piperazinyl-propoxy substituents at position 7 demonstrate significant D2 and D3 receptor affinities, with binding constants of 18.9 nM and 49.7 nM respectively [17] [20]. The multi-target binding profile suggests potential therapeutic applications in psychiatric disorders requiring modulation of both serotonergic and dopaminergic neurotransmission systems [17] [21].

Molecular docking studies reveal that the receptor binding mechanism involves multiple interaction points within the receptor binding sites. The coumarin ring system participates in π-π stacking interactions with aromatic residues in the receptor binding pockets, while the piperazine moieties form critical hydrogen bonding interactions with polar amino acid residues [18] [19]. The methyl substituents at positions 4 and 7 provide optimal hydrophobic interactions that contribute to binding affinity and selectivity profiles [17] [18].

The functional characterization of 4,7-dimethylcoumarin derivatives reveals distinct agonistic and antagonistic properties at different receptor subtypes. Compounds with high 5-HT1A receptor affinity demonstrate potent antagonistic activity, as confirmed by guanosine-5'-O-(gamma-thio)triphosphate binding assays, with implications for antidepressant and anxiolytic therapeutic applications [18] [19]. The receptor binding data correlates with in vivo behavioral studies, where compounds with nanomolar 5-HT1A affinity demonstrate significant activity in tail suspension tests and forced swimming paradigms [19] [22].

XLogP3

2.6

Other CAS

14002-90-5

Wikipedia

4,7-dimethylcoumarin

Dates

Modify: 2023-08-15

Explore Compound Types